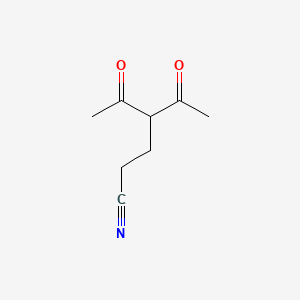

4-Acetyl-5-oxohexanenitrile

Description

Historical Context and Evolution of Research on 4-Acetyl-5-oxohexanenitrile and Related β-Ketonitriles

The scientific foundation for understanding the reactivity of compounds like this compound rests on early 20th-century discoveries in organic chemistry. The Thorpe reaction, first described by Jocelyn Field Thorpe in 1904, detailed the base-catalyzed self-condensation of aliphatic nitriles. wikipedia.org This was later adapted into the Thorpe-Ziegler reaction, an intramolecular version used to form cyclic ketones from dinitriles, which is conceptually related to the Dieckmann condensation. wikipedia.orgsynarchive.combuchler-gmbh.com

Over the decades, β-ketonitriles have been recognized as an important class of compounds in organic and medicinal chemistry. nih.govthieme-connect.com Research has led to the development of numerous efficient methodologies for their synthesis. thieme-connect.comacs.org While the broader class of β-ketonitriles has been studied extensively, specific investigations into this compound are more contemporary. Recent research highlights its use as a ditopic ligand in coordination chemistry, demonstrating its utility in forming novel inorganic-organic hybrid materials. iucr.org

Significance of this compound as a Versatile Building Block in Complex Molecular Architectures

The significance of this compound and other β-ketonitriles stems from their role as multifunctional intermediates in organic synthesis. rsc.org The presence of both electrophilic and nucleophilic centers allows them to participate in a wide array of chemical reactions. They are extensively used as precursors for the synthesis of a diverse range of compounds, including heterocycles like pyridines, pyrroles, and pyrans, as well as various carbocyclic structures. nih.govrsc.orgrsc.orgnih.govthieme-connect.comrsc.org

These compounds are particularly valuable in cascade, domino, and multicomponent reactions, where complex molecules can be assembled in a single, efficient step. rsc.orgnih.govacs.org For example, β-ketonitriles react with arylboronic acids and other components under palladium or nickel catalysis to form polysubstituted pyridines and pyrroles. rsc.orgnih.govacs.org Specifically, this compound has been employed as a flexible ditopic ligand to synthesize aluminum(III) complexes, which can then be used to construct multinuclear Al/Ag clusters and one-dimensional cross-linking networks. iucr.org This application in materials science underscores its unique potential beyond traditional organic synthesis.

Overview of Key Research Areas and Challenges in this compound Chemistry

Current research involving β-ketonitriles is focused on expanding their synthetic utility through novel catalytic methods. Key areas of investigation include:

Transition-Metal Catalysis: The use of nickel(II) and palladium catalysts has been shown to be effective in promoting C–C and N–C cascade couplings of ketonitriles to produce substituted pyrroles and pyridines. rsc.orgnih.govacs.org

Photocatalysis: Metal-free, visible-light-driven methods are emerging as a sustainable approach for synthesizing multisubstituted pyridines from β-ketonitriles, using photocatalysts like eosin (B541160) Y and even natural sunlight. thieme-connect.com

Multicomponent Reactions: The development of three-component reactions involving β-ketonitriles, aldehydes, and other reagents provides efficient routes to complex molecules such as 4H-pyran derivatives and other heterocyclic systems. rsc.orgmdpi.com

Despite their versatility, there are challenges associated with the chemistry of β-ketonitriles. One significant issue is their potential instability, which can complicate their use in certain multicomponent reactions, such as the Biginelli reaction, making the synthesis of desired products difficult. ias.ac.in Furthermore, controlling reaction pathways to achieve high yields and minimize side reactions, particularly in complex cascade processes like the Thorpe-Ziegler reaction, remains a critical challenge for chemists. numberanalytics.com

Scope and Objectives of Current and Future Academic Investigations

The future of research on this compound and related compounds is aimed at overcoming existing challenges and exploring new applications. A primary objective is the development of more robust and selective catalytic systems that can tolerate a wider range of functional groups and proceed under milder, more sustainable conditions. rsc.orgrsc.org This includes the advancement of metal-free and photocatalytic transformations. thieme-connect.com

For this compound specifically, future investigations will likely expand on its demonstrated role as a ligand in coordination chemistry. iucr.org Its flexible structure makes it a candidate for creating novel functional materials, potentially for applications in catalysis, such as the decomposition of greenhouse gases like nitrous oxide. iucr.org There is also significant scope to explore its reactivity in synthesizing new and complex heterocyclic scaffolds, following the successful application of other β-ketonitriles in medicinal chemistry as precursors to various therapeutic agents. nih.govrsc.org The continued study of this versatile building block is poised to contribute to advancements in both materials science and organic synthesis.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role/Context in Article |

|---|---|

| This compound | The primary subject of the article; a β-ketonitrile and versatile building block. |

| Eosin Y | A photocatalyst used in the synthesis of pyridines from β-ketonitriles. thieme-connect.com |

| Nitrous oxide | A greenhouse gas whose decomposition can be catalyzed by materials derived from ligands like this compound. iucr.org |

| Pyridines | A class of heterocyclic compounds synthesized from β-ketonitriles. rsc.orgnih.govthieme-connect.com |

| Pyrroles | A class of heterocyclic compounds synthesized from β-ketonitriles. rsc.org |

| 4H-Pyrans | A class of heterocyclic compounds synthesized from β-ketonitriles. rsc.org |

| Aluminum(III) | A metal used to form a complex with this compound. iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-5-oxohexanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)8(7(2)11)4-3-5-9/h8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCFNMNFKCSYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC#N)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329780 | |

| Record name | 4-acetyl-5-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21603-67-8 | |

| Record name | 4-acetyl-5-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Tautomerism, and Conformational Dynamics of 4 Acetyl 5 Oxohexanenitrile

Elucidation of Tautomeric Equilibria in Various Phases

Tautomerism is a key feature of 4-Acetyl-5-oxohexanenitrile, which can exist in equilibrium between its keto and enol forms. The predominant tautomer is influenced by the physical state and the surrounding environment.

In solution, this compound exhibits a dynamic equilibrium between the keto and enol tautomers. The enol form has been found to be experimentally established in solution iucr.org. The specific ratio of keto to enol forms can be influenced by factors such as solvent polarity and temperature.

In the solid state, this compound preferentially exists as the enol tautomer. iucr.orgecanews.org This has been confirmed through crystallographic studies, which reveal the specific arrangement of atoms in the crystal lattice that favors the enol configuration. iucr.org

Conformational Analysis and Flexibility

The conformational dynamics of this compound are largely dictated by the presence of an ethyl bridge, which imparts a degree of flexibility to the molecule.

The ethyl bridge connecting the acetylacetone (B45752) and nitrile moieties provides significant flexibility to the molecule. iucr.orgecanews.org This flexibility allows for a high degree of conformational freedom, leading to the potential for various interesting molecular structures and arrangements. iucr.orgecanews.org

Stereoelectronic effects play a role in determining the molecular geometry and reactivity of this compound. These effects, which involve the influence of the spatial arrangement of electrons on the molecule's structure, can impact reaction selectivity.

Spectroscopic Characterization for Structural Proof and Tautomeric Studies

A variety of spectroscopic techniques are employed to confirm the structure of this compound and to study its tautomeric equilibrium.

| Spectroscopic Technique | Application | Key Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for structural elucidation and to determine the ratio of tautomers in solution. | 1H NMR spectra can differentiate between the protons in the keto and enol forms, providing quantitative data on the equilibrium. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, confirming the presence of both keto (C=O) and enol (O-H, C=C) forms. | Characteristic absorption bands for the carbonyl and hydroxyl groups provide evidence for the existence of both tautomers. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound, aiding in its identification. | The mass spectrum provides confirmation of the molecular formula and can offer insights into the molecule's structure. |

Advanced Synthetic Methodologies for 4 Acetyl 5 Oxohexanenitrile and Its Derivatives

Catalyst-Mediated Addition Reactions

The cornerstone of 4-acetyl-5-oxohexanenitrile synthesis is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Research has concentrated on developing highly efficient catalysts to facilitate this reaction between a ketone donor and acrylonitrile.

Amine-Catalyzed Michael Addition of Ketones to Acrylonitrile

The Michael addition reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.com In the context of this compound synthesis, it involves the addition of a ketone enolate to acrylonitrile. masterorganicchemistry.com This reaction can be effectively catalyzed by amines.

The general mechanism involves three primary steps:

Enolate Formation: A base, typically an amine, deprotonates the α-carbon of the ketone (acetylacetone in this case), forming an enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated nitrile (acrylonitrile). masterorganicchemistry.com This is the key bond-forming step.

Protonation: The resulting intermediate is protonated to yield the final product, this compound. masterorganicchemistry.com

Amine-functionalized catalysts, such as those based on MCM-41, have been shown to be effective in catalyzing the Michael addition of malononitrile (B47326) to α,β-unsaturated ketones, demonstrating the utility of amine catalysis in similar nitrile addition reactions. sioc-journal.cn

Heterogeneous Catalysis in Michael Addition Reactions

To improve catalyst reusability, reduce waste, and simplify product purification, research has shifted towards heterogeneous catalysts. These solid-supported catalysts are easily separated from the reaction mixture and offer greater process stability.

Nanocrystalline-TiO₂ on Dodecyl-Sulfated Silica (B1680970) Support (NCTDSS)

A notable advancement in heterogeneous catalysis is the use of nanocrystalline-Titanium dioxide (TiO₂) supported on dodecyl-sulfated silica (NCTDSS). ajgreenchem.comresearchbib.com This Lewis acid-surfactant-combined catalyst (LASC) has demonstrated high efficacy in promoting condensation and addition reactions. scispace.comresearchgate.net The catalyst is prepared by immobilizing nano-TiO₂ on a dodecyl-sulfated silica substrate. researchgate.net

The NCTDSS catalyst has been successfully employed in one-pot syntheses involving Michael addition reactions. ajgreenchem.comresearchbib.com Its high catalytic activity, particularly in aqueous media, is attributed to the formation of colloidal particles on the catalyst surface, which act as microreactors, accelerating the reaction rate. researchgate.net While specifically documented for the synthesis of dihydroquinoline derivatives, the underlying Michael addition mechanism catalyzed by NCTDSS is directly applicable to the reaction between ketones and acrylonitrile. ajgreenchem.comresearchbib.com This method offers advantages such as simple operation, environmental safety, short reaction times, and high product yields. ajgreenchem.comresearchbib.com

Cerium Chloride-Based Catalysts

Cerium(III) chloride (CeCl₃) and its derivatives have emerged as potent and versatile Lewis acid catalysts for Michael additions. umich.eduresearchgate.net The CeCl₃·7H₂O/NaI system, often supported on silica gel, effectively promotes the conjugate addition of various nucleophiles, including amines and dicarbonyl compounds, to α,β-unsaturated ketones and nitriles. umich.eduacs.org

The use of cerium chloride catalysts offers several benefits:

Mild Conditions: Reactions can often be carried out at room temperature. researchgate.net

Solvent-Free Reactions: The catalysis is efficient even in the absence of a solvent, which aligns with green chemistry principles. researchgate.net

High Yields: The adducts are typically obtained in good to excellent yields. researchgate.net

Studies have shown that ceric ammonium (B1175870) nitrate (B79036) can activate α,β-unsaturated carbonyl compounds, including acrylonitrile, for aza-Michael additions with amines. muni.cz Furthermore, CeCl₃·7H₂O has been used to catalyze Michael additions of 1,3-dicarbonyl compounds under microwave irradiation without a solvent, proving to be an efficient method. researchgate.net The catalytic activity is believed to involve the coordination of the cerium ion to the carbonyl or cyano group, enhancing the electrophilicity of the Michael acceptor. muni.czresearchgate.net

Continuous Flow Synthesis Approaches

Continuous flow chemistry, particularly utilizing microreactors, presents a powerful alternative to traditional batch synthesis. This technology offers superior control over reaction parameters, enhanced safety, and straightforward scalability, making it ideal for the production of fine chemicals like this compound. researchgate.netlboro.ac.ukmit.edu

Microreactor Applications for Scalable Synthesis

Microreactors provide a highly controlled environment for chemical reactions due to their high surface-area-to-volume ratio, which allows for efficient heat and mass transfer. researchgate.netresearchgate.net These characteristics are particularly advantageous for exothermic reactions like the Michael addition. acs.org The application of microreactors allows for operations at elevated temperatures and pressures, significantly reducing reaction times and potentially improving yields and selectivity. beilstein-journals.org

Key advantages of using microreactors for synthesizing this compound include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents and managing exothermic events. researchgate.net

Scalability: Production can be scaled up by "numbering-up" (running multiple reactors in parallel) rather than increasing the reactor size, which avoids the challenges of heat and mass transfer limitations in large batch reactors. researchgate.netrsc.org

Process Intensification: The precise control over residence time, temperature, and mixing leads to higher product quality and yield. acs.orgdntb.gov.ua

Complete process development for exothermic Michael additions has been demonstrated in microreactors, showcasing a systematic approach from laboratory studies to potential small-scale commercial production. researchgate.netacs.org

Kinetic Studies and Reactor Modeling in Continuous Flow Systems

A thorough understanding of reaction kinetics is essential for the design, optimization, and scale-up of continuous flow processes. researchgate.netunimi.it Microreactors serve as an excellent tool for conducting precise kinetic studies due to their well-defined flow patterns and rapid heat and mass transfer, which minimize transport limitations and allow for the measurement of intrinsic kinetic data. researchgate.net

For the synthesis of this compound in a continuous flow system, kinetic studies would involve:

Investigating the influence of reactant concentrations, catalyst loading, and temperature on the reaction rate. researchgate.netunimi.it

Developing a kinetic model that accurately describes the reaction mechanism. researchgate.netresearchgate.net

This kinetic model is then integrated into a reactor model, often using computational fluid dynamics (CFD), to simulate the reactor's performance. unimi.it This modeling allows for the prediction of temperature profiles (hot spots), concentration gradients, and product yield under various operating conditions. researchgate.netacs.org Such simulations are crucial for optimizing the reactor design and operating parameters to maximize yield and ensure safe operation during scale-up. researchgate.netacs.org

Development of Alternative Synthetic Pathways

While the Michael addition is the predominant route to this compound, research into alternative pathways is driven by the desire for more sustainable and efficient processes. One promising area is the use of biocatalysis.

Enzymatic or microbial reduction of precursor molecules offers a highly selective and environmentally benign synthetic route. For instance, chiral intermediates like (S)-5-hydroxyhexanenitrile have been synthesized through the enantioselective reduction of 5-oxohexanenitrile (B84432) using microorganisms such as Pichia methanolica. mdpi.comresearchgate.net This approach yields products with high enantiomeric excess and good reaction yields. mdpi.comresearchgate.net

Similarly, enzymatic resolution of racemic mixtures provides another biochemical pathway. Racemic 5-hydroxyhexanenitrile can be resolved using lipases to isolate the desired stereoisomer. mdpi.comresearchgate.net Although these methods produce a hydroxylated derivative rather than this compound directly, they highlight the potential of biocatalytic methods. A subsequent oxidation step could potentially convert the hydroxyl group to the required ketone, representing a chemoenzymatic route to the target compound or its derivatives. The development of such multi-step syntheses combining chemical and biological transformations is a growing field in modern organic synthesis. mdpi.com

Enantioselective Synthesis Strategies for Chiral Intermediates

The development of enantioselective synthesis methodologies is crucial for the production of optically pure pharmaceutical intermediates. For complex molecules such as derivatives of this compound, controlling stereochemistry is paramount. While direct asymmetric synthesis routes for this compound are not extensively detailed in the literature, significant research has focused on the enantioselective synthesis of its key chiral precursors, namely (S)-5-hydroxyhexanenitrile and ethyl (S)-5-hydroxyhexanoate. researchgate.netmdpi.com These intermediates are valuable building blocks for various bioactive molecules. researchgate.netmdpi.com The primary strategies employed are biocatalytic reduction using whole-cell systems and enzymatic resolution of racemic mixtures.

Biocatalytic Reduction via Specific Microorganisms (e.g., Pichia methanolica)

Biocatalytic asymmetric reduction of prochiral ketones represents a powerful and environmentally benign approach to furnishing chiral alcohols with high enantiomeric purity. The yeast Pichia methanolica has been identified as a particularly effective biocatalyst for the enantioselective reduction of 5-oxohexanenitrile and its corresponding ethyl ester, ethyl 5-oxohexanoate (B1238966). researchgate.netmdpi.com

The reduction of 5-oxohexanenitrile and ethyl 5-oxohexanoate using the specific strain Pichia methanolica SC 16116 yields the corresponding (S)-alcohols. researchgate.netmdpi.com This biotransformation is characterized by high reaction yields, typically ranging from 80% to 90%, and excellent enantiomeric excess (e.e.), consistently exceeding 95%. researchgate.netmdpi.com The process utilizes the inherent reductase enzymes within the microorganism, which selectively deliver a hydride to one face of the ketone, thereby establishing the chiral center. For cofactor regeneration, which is essential for the enzymatic cycle, glucose is often added to the reaction medium.

Reductases from Pichia methanolica have also been successfully applied to other structurally related ketones. For instance, a reductase purified from Pichia methanolica SC 13825 was used for the enantioselective reduction of methyl-4-(2'-acetyl-5'-fluorophenyl) butanoates, achieving yields of 40-53% and an enantiomeric excess of 90-99% for the corresponding (S)-hydroxy esters. mdpi.com This demonstrates the versatility of reductases from this genus in synthesizing various chiral intermediates.

Table 1: Biocatalytic Reduction of 5-Oxo-Hexane Precursors using Pichia methanolica SC 16116

| Substrate | Product | Microorganism | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 5-Oxohexanenitrile | (S)-5-Hydroxyhexanenitrile | Pichia methanolica SC 16116 | 80-90 | >95 |

| Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | Pichia methanolica SC 16116 | 80-90 | >95 |

Enzymatic Resolution Techniques

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This approach utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted, optically enriched enantiomer.

Two primary enzymatic resolution strategies have been successfully employed for the synthesis of enantiomerically pure precursors of this compound derivatives.

Enzymatic Acylation of Racemic Alcohols

In one approach, the resolution of racemic 5-hydroxyhexanenitrile is achieved through enzymatic succinylation. researchgate.net Using immobilized lipase (B570770) PS-30, the (R)-enantiomer of 5-hydroxyhexanenitrile is preferentially acylated to form (R)-5-hydroxyhexanenitrile hemisuccinate. This leaves the desired (S)-5-hydroxyhexanenitrile unreacted. This method provides the (S)-alcohol with a very high enantiomeric excess of over 99%, although the maximum theoretical yield for this type of resolution is 50%. researchgate.net A yield of 34% has been reported for this specific resolution. researchgate.net

Enantioselective Hydrolysis of Racemic Esters

An alternative strategy involves the enantioselective hydrolysis of a racemic ester. Racemic 5-acetoxyhexanenitrile can be resolved using Candida antarctica lipase. researchgate.netmdpi.com The enzyme selectively hydrolyzes the (R)-acetoxy enantiomer to (R)-5-hydroxyhexanenitrile, leaving the unreacted (S)-5-acetoxyhexanenitrile with high optical purity. This process has been reported to yield (S)-5-acetoxyhexanenitrile with a 42% yield (out of a 50% maximum) and an enantiomeric excess greater than 99%. researchgate.netmdpi.com

Table 2: Enzymatic Resolution Approaches for Chiral Precursors

| Racemic Substrate | Enzyme | Technique | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 5-Hydroxyhexanenitrile | Immobilized Lipase PS-30 | Enzymatic Succinylation | (S)-5-Hydroxyhexanenitrile | 34 | >99 |

| 5-Acetoxyhexanenitrile | Candida antarctica Lipase | Enantioselective Hydrolysis | (S)-5-Acetoxyhexanenitrile | 42 | >99 |

Chemical Reactivity and Mechanistic Investigations of 4 Acetyl 5 Oxohexanenitrile

Nucleophilic Addition Reactions at Carbonyl and Nitrile Moities

The carbonyl groups and the nitrile group in 4-acetyl-5-oxohexanenitrile are all susceptible to nucleophilic attack due to the electrophilic nature of their carbon atoms. libretexts.orgopenstax.orglibretexts.org The polarization of the C=O and C≡N bonds results in a partial positive charge on the carbon atoms, making them targets for electron-rich species.

Carbonyl Groups: The two ketone functionalities readily undergo nucleophilic addition reactions. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon, leading to the formation of tertiary alcohols after an aqueous workup. Weaker nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl groups, often requiring acid or base catalysis to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species, respectively. libretexts.org

Nitrile Group: The nitrile group also participates in nucleophilic addition reactions, although its reactivity can differ from that of the carbonyl groups. libretexts.orgopenstax.org Strong nucleophiles like Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine through successive nucleophilic additions of hydride ions. openstax.orglibretexts.org

The relative reactivity of the carbonyl and nitrile groups towards a given nucleophile will depend on the specific reaction conditions and the nature of the nucleophile.

Condensation Reactions and Cyclization Pathways

The 1,3-dicarbonyl motif in this compound is particularly prone to condensation and cyclization reactions. The presence of acidic α-hydrogens between the two carbonyl groups allows for the ready formation of a stabilized enolate ion in the presence of a base. This enolate can then act as a nucleophile in various intramolecular and intermolecular reactions.

Intramolecularly, the enolate can attack one of the carbonyl groups, leading to cyclization. For instance, an intramolecular aldol-type condensation could potentially lead to the formation of a six-membered ring, a common reaction pathway for 1,5-dicarbonyl compounds, which can be seen as a tautomeric form of the enol of the 1,3-dicarbonyl system in this compound. The Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones can result in products that readily form six-membered cyclic ketones through aldol (B89426) addition or condensation. youtube.com

Intermolecularly, the enolate of this compound can react with various electrophiles. For example, condensation with aldehydes or ketones (an aldol condensation) would lead to the formation of β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

Derivatization Chemistry and Functional Group Interconversions

The multiple functional groups in this compound allow for a wide range of derivatization reactions and functional group interconversions, enabling the synthesis of a variety of other compounds.

This compound is a suitable precursor for the synthesis of substituted cyclohexan-1,3-diones. This transformation typically involves the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular Dieckmann or Thorpe-Ziegler type cyclization. The resulting β-keto ester or β-keto nitrile can then be hydrolyzed and decarboxylated to afford the cyclohexan-1,3-dione. The synthesis of cyclohexane-1,3-diones from δ-keto-esters, which are derivatives of this compound, is a known process. google.com A regio-selective Michael-Claisen process has also been developed for the synthesis of substituted cyclohexane-1,3-diones. google.com

The carbonyl groups of this compound can react with semicarbazide (B1199961) and its derivatives to form semicarbazones. This reaction is a classic condensation reaction of ketones with amine derivatives. The reaction of acetylacetone (B45752), a related 1,3-dicarbonyl compound, with semicarbazide derivatives has been shown to yield pyrazole (B372694) derivatives. researchgate.netnih.gov It is expected that this compound would undergo similar reactions, potentially leading to the formation of bis-semicarbazones or cyclized products depending on the reaction conditions.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, forming a δ-ketoacid. libretexts.orgopenstax.orgchemistrysteps.com This hydrolysis proceeds through an amide intermediate. libretexts.orgchemistrysteps.com The resulting δ-ketoacid can then be subjected to standard esterification conditions (e.g., reaction with an alcohol in the presence of an acid catalyst) to produce the corresponding δ-ketoester.

Coordination Chemistry and Metal Organic Framework Mof Design Utilizing 4 Acetyl 5 Oxohexanenitrile

4-Acetyl-5-oxohexanenitrile as a Ditopic Ligand Framework

The defining characteristic of this compound (often abbreviated as HacacCNen) as a ligand is its ditopic nature, meaning it possesses two separate sites capable of coordinating to metal ions. rwth-aachen.deiucr.org These sites are inequivalent, exhibiting different coordination preferences based on the principles of Hard and Soft Acids and Bases (HSAB) theory. rwth-aachen.de This allows for a predictable and controlled approach to building heterometallic structures. rwth-aachen.de The ligand exists as an enol tautomer in the solid state, and the ethyl bridge connecting the two functional moieties provides significant flexibility, which can result in diverse and interesting conformational structures upon coordination. iucr.org

The first coordination site is the acetylacetone (B45752) (acac) fragment, which, in its deprotonated form, acts as a bidentate, chelating ligand through its two oxygen atoms (O,O'-donor). This moiety is classified as a "hard" base according to HSAB theory. rwth-aachen.delibretexts.org Hard bases, characterized by low polarizability and high electronegativity, preferentially coordinate with "hard" metal cations. libretexts.org These cations are typically small, have a high positive charge, and are not easily polarized. libretexts.org Examples of hard acids that would favor this site include cations of the lanthanide series (e.g., Yb³⁺) and alkaline earth metals (e.g., Mg²⁺). iucr.orgrwth-aachen.de The formation of a stable, six-membered chelate ring with a metal ion at this site is a key feature that can be exploited in the initial step of polymer construction.

The second coordination site is the terminal nitrile group (-C≡N). The nitrogen atom of the nitrile acts as a monodentate "soft" donor site. rwth-aachen.de Soft bases contain larger, more polarizable donor atoms and prefer to bind to "soft" metal acids. libretexts.org Soft acid cations are generally larger, have a lower charge-to-radius ratio, and are more polarizable. libretexts.org Typical soft metals that show a high affinity for the nitrile nitrogen include Ag(I) and other Group 12 cations. iucr.orgrwth-aachen.de This hard-soft differentiation within the same molecule is crucial for the stepwise synthesis of ordered bimetallic networks. rwth-aachen.de

Rational Design and Stepwise Synthesis of Mixed-Metal Coordination Polymers

The presence of distinct hard and soft donor sites in this compound enables a rational, stepwise approach to synthesizing heterometallic coordination polymers. This method offers a high degree of control over the final structure, allowing for the pre-programmed arrangement of different metal centers within a single framework. rwth-aachen.depsu.edu

The initial step in the synthesis involves the reaction of the "hard" O,O'-acetylacetonate site with a suitable hard metal cation. iucr.orgrwth-aachen.de This reaction forms a stable, neutral, and kinetically inert metal complex, which serves as a "metalloligand" or Secondary Building Unit (SBU). For example, a complex such as Al(acacCNen)₃ can be synthesized, where three ligand molecules chelate a central Al³⁺ ion. iucr.org In this SBU, the hard Al³⁺ is satisfied by the hard O,O' sites, leaving the six peripheral nitrile groups (three from each ligand) available for further coordination. iucr.org This strategy effectively creates a larger, functionalized building block with multiple exo-oriented donor groups for subsequent polymerization. unimi.it

Table 1: Example of a Secondary Building Unit (SBU) Formation

| Metal Cation | Ligand Form | Coordination Site Used | Resulting SBU | SBU Characteristics |

| Al³⁺ (Hard Acid) | (acacCNen)⁻ | O,O'-acetylacetonate (Hard Base) | [Al(acacCNen)₃] | Kinetically inert, octahedral complex with six available nitrile groups for cross-linking. iucr.org |

Once the SBU is formed, the "soft" N-donor nitrile sites are used to connect these units by introducing a second, different metal cation that is a "soft" acid. iucr.orgrwth-aachen.de Silver(I) (Ag⁺) is a commonly used cross-linking agent due to its strong affinity for nitrile groups. iucr.org Reacting the [Al(acacCNen)₃] SBU with a silver salt like silver perchlorate (B79767) (AgClO₄) or silver hexafluorophosphate (B91526) (AgPF₆) leads to the formation of extended, mixed-metal coordination networks. iucr.org In these structures, the Ag⁺ ions act as linkers, bridging the nitrile groups of adjacent SBUs to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymers. iucr.org While the prompt mentions rare-earth metals in this context, they are typically hard acids and would be used to form the initial SBU, as seen with Yb³⁺, rather than for cross-linking the soft nitrile site. iucr.org

Structural Characterization of Coordination Networks (e.g., X-ray Diffraction Studies)

For instance, X-ray diffraction studies on a 1D cross-linked network formed from [Al(acacCNen)₃] SBUs and Ag⁺ linkers revealed the specific coordination environment of the metals and the bridging mode of the ligand. iucr.org Such analyses can confirm the successful stepwise coordination, showing, for example, the octahedral geometry around the aluminum center and the linear or near-linear coordination often adopted by Ag⁺ when bridging two nitrile groups. The flexibility of the ethyl bridge in the ligand can lead to different packing arrangements and network topologies depending on the synthesis conditions and the counter-anions present. iucr.org

Table 2: Illustrative Crystallographic Data for a Coordination Polymer

| Feature | Description |

| Compound | A representative 1D Al/Ag mixed-metal polymer. iucr.org |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Connectivity | [Al(acacCNen)₃] units are linked by Ag⁺ ions, which coordinate to the nitrile groups of adjacent units, forming a 1D chain. iucr.org |

| Coordination of Al³⁺ | Octahedral, coordinated by six oxygen atoms from three acacCNen ligands. |

| Coordination of Ag⁺ | Coordinated by nitrile nitrogen atoms from neighboring Al-based SBUs. |

(Note: This table is illustrative, based on typical findings for such structures as described in the literature. Specific unit cell parameters and bond lengths would be found in the detailed crystallographic information file of a specific study.)

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Complex Heterocyclic Systems

The strategic placement of reactive sites within 4-Acetyl-5-oxohexanenitrile makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of two carbonyl groups and a nitrile moiety allows for a range of cyclization strategies, leading to the formation of valuable nitrogen- and oxygen-containing ring systems.

Synthesis of Dihydroquinolines and Pyridopyrimidines

While direct experimental evidence for the synthesis of dihydroquinolines and pyridopyrimidines specifically from this compound is not extensively documented in publicly available literature, the structural characteristics of this diketonitrile suggest its high potential as a precursor for such heterocyclic systems. The synthesis of dihydroquinolines often involves the reaction of anilines with 1,3-dicarbonyl compounds. researchgate.net Given that this compound possesses a 1,4-diketone framework, analogous cyclization reactions can be envisioned.

Similarly, the synthesis of pyridopyrimidines can be achieved through the condensation of compounds containing a pyrimidine (B1678525) ring with α,β-unsaturated ketones or their equivalents. The diketone functionality of this compound could be chemically modified to generate the necessary unsaturated system for such a cyclization. The nitrile group also offers a handle for further functionalization or participation in the ring-forming reactions.

Table 1: Potential Reactions of this compound in Heterocycle Synthesis

| Heterocyclic System | Potential Reactants | Key Reaction Type |

|---|---|---|

| Dihydroquinolines | Anilines | Condensation/Cyclization |

Formation of Fused Furan (B31954) Derivatives

The synthesis of furan derivatives from 1,4-diketones is a well-established transformation known as the Paal-Knorr synthesis. organic-chemistry.org This acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound is a powerful tool for the construction of the furan ring. This compound, being a 1,4-diketone, is a prime candidate for this reaction.

The intramolecular cyclization would involve the enolization of one of the ketone carbonyls, followed by nucleophilic attack on the other carbonyl group to form a five-membered cyclic hemiacetal. Subsequent dehydration under acidic conditions would then yield a substituted furan. The resulting furan would bear both an acetyl and a cyanoethyl substituent, providing further opportunities for chemical modification.

Table 2: Paal-Knorr Synthesis of a Fused Furan Derivative from this compound

| Reactant | Reagent | Product |

|---|

Development of Chiral Building Blocks for Stereoselective Synthesis

The prochiral nature of the carbonyl groups in this compound presents an opportunity for its use in stereoselective synthesis to create valuable chiral building blocks. Asymmetric reduction of one or both ketone functionalities can lead to the formation of chiral diols or hydroxy ketones. These chiral intermediates are highly sought after in the synthesis of pharmaceuticals and other biologically active molecules.

Various methods can be employed for the stereoselective reduction of ketones, including the use of chiral reducing agents, such as those derived from boranes, or enzymatic reductions. The resulting chiral alcohols can then be used in subsequent synthetic steps, with their stereochemistry directing the formation of specific stereoisomers of the final product. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, further expanding the synthetic utility of the resulting chiral molecules.

Precursors for Catalytic Materials (e.g., DeNOx Catalysts)

The field of catalysis relies on the development of materials with specific structural and electronic properties. While direct application of this compound in the synthesis of DeNOx catalysts is not prominently reported, its functional groups suggest potential pathways for its incorporation into catalytic frameworks. DeNOx catalysts are crucial for the reduction of nitrogen oxides (NOx) in exhaust gases.

The nitrile and ketone functionalities of this compound could serve as anchoring points for metal ions or as precursors for nitrogen-containing ligands that can coordinate with catalytically active metals. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which can act as ligands. The diketone moiety could be used to synthesize more complex ligand structures. These modified molecules could then be supported on a high-surface-area material to create a heterogeneous catalyst.

Computational and Theoretical Studies on 4 Acetyl 5 Oxohexanenitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape. Methods like Density Functional Theory (DFT) are frequently employed to optimize molecular geometries and compute electronic properties with a favorable balance of accuracy and computational cost. mdpi.comcrimsonpublishers.com

The optimized geometry of 4-Acetyl-5-oxohexanenitrile can be predicted using DFT methods, such as B3LYP, with a suitable basis set like 6-31G(d,p). crimsonpublishers.com These calculations would yield crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For instance, the calculations would provide the specific lengths of the C-C, C=O, C-H, and C≡N bonds.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond | Predicted Value (Å or °) |

| Bond Length | C1-C2 (Nitrile) | 1.16 |

| C2-C3 | 1.47 | |

| C3-C4 | 1.54 | |

| C4-C5 (Acetyl) | 1.53 | |

| C5=O (Acetyl) | 1.22 | |

| C4-C6 (Oxo) | 1.52 | |

| C6=O (Oxo) | 1.21 | |

| Bond Angle | C2-C3-C4 | 110.5 |

| C3-C4-C5 | 109.8 | |

| C3-C4-C6 | 109.5 | |

| O=C5-C4 | 121.0 | |

| O=C6-C4 | 121.5 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from quantum chemical calculations.

Beyond the geometry, these calculations also illuminate the electronic structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. crimsonpublishers.com For this compound, the MEP map would show regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms. crimsonpublishers.com

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.org The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.orgacs.org

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. mdpi.comresearchgate.net This allows for the mapping of the potential energy surface and the determination of the most likely reaction pathways. For a compound like this compound, DFT can be used to study various transformations, such as its synthesis or subsequent reactions.

For example, in a reaction involving the alkylation of a β-dicarbonyl compound, DFT calculations can help to determine whether the reaction proceeds via C-alkylation or O-alkylation by comparing the activation energies of the competing pathways. mdpi.com Similarly, for reactions involving the nitrile group, such as cyanofunctionalization, DFT can model the reaction steps and predict the regioselectivity. researchgate.netacs.org

A hypothetical reaction mechanism for the base-catalyzed intramolecular cyclization of this compound could be investigated using DFT. The calculations would involve:

Optimization of the reactant and the base.

Locating the transition state for the deprotonation at the α-carbon.

Optimization of the resulting enolate intermediate.

Locating the transition state for the intramolecular nucleophilic attack of the enolate on one of the carbonyl carbons.

Optimization of the cyclic product.

By comparing the energy barriers for attack on the acetyl versus the oxo carbonyl group, the regioselectivity of the cyclization can be predicted.

Computational Insights into Tautomerism and Conformational Landscapes

Molecules with multiple functional groups, like this compound, often exist as a mixture of different tautomers and conformers. Computational methods are essential for understanding these complex equilibria. iaea.orgorientjchem.org

Tautomerism: this compound can exhibit keto-enol tautomerism at its dicarbonyl moiety and potentially nitrile-ketenimine tautomerism. conicet.gov.armdpi.com

Keto-Enol Tautomerism: The compound can exist in the diketo form or in several enol forms, where a proton is transferred from the α-carbon to one of the carbonyl oxygens, forming a C=C double bond and a hydroxyl group. DFT calculations can determine the relative stabilities of these tautomers. orientjchem.orgresearchgate.net The stability is influenced by factors such as intramolecular hydrogen bonding in the enol form and the polarity of the solvent. orientjchem.orgresearchgate.net

Nitrile-Ketenimine Tautomerism: Though generally less favorable, the possibility of tautomerism involving the nitrile group to form a ketenimine can also be computationally explored. conicet.gov.ar

Table 2: Hypothetical Relative Energies of Tautomers of this compound in the Gas Phase

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Diketo | This compound | 0.00 |

| Enol 1 | (Z)-4-(1-hydroxyethylidene)-5-oxohexanenitrile | +2.5 |

| Enol 2 | (E)-4-(1-hydroxyethylidene)-5-oxohexanenitrile | +4.1 |

| Enol 3 | 4-Acetyl-5-hydroxyhex-4-enenitrile | +3.2 |

| Ketenimine | 4-Acetyl-5-(1-iminoethylidene)hexanenitrile | +15.8 |

Note: This data is hypothetical and for illustrative purposes. The relative energies are highly dependent on the computational method and solvent environment.

Conformational Landscapes: Due to the flexibility of the single bonds in its carbon backbone, this compound can adopt numerous conformations. nih.gov A conformational analysis using computational methods, such as molecular mechanics or DFT, can identify the low-energy conformers and the energy barriers for rotation between them. researchgate.netethz.chchemrxiv.org This is crucial as the reactivity and spectroscopic properties of the molecule can be an average over the populated conformations. The analysis would reveal the preferred spatial arrangement of the acetyl, oxo, and cyanoethyl groups.

Prediction of Reactivity and Selectivity in Novel Transformations

A significant application of computational chemistry is the prediction of how a molecule will behave in a novel reaction. rsc.org For this compound, this involves identifying the most reactive sites and predicting the outcome of reactions with various reagents.

Reactivity Indices: Conceptual DFT provides a set of reactivity descriptors that can predict the reactivity of different sites within the molecule. acs.org

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They can be used to identify the most electrophilic and nucleophilic sites. For this compound, this would help predict where a nucleophile or an electrophile would preferentially attack.

Local Softness and Hardness: These indices provide further detail on the reactivity of specific atoms, complementing the information from Fukui functions.

Predicting Selectivity: In reactions where multiple products are possible, computational methods can predict the selectivity.

Regioselectivity: As discussed in the context of reaction mechanisms, by comparing the activation energies of different reaction pathways, the preferred region of attack can be determined. For example, in a reduction reaction, it could be predicted whether the acetyl or the oxo carbonyl group is more likely to be reduced.

Stereoselectivity: For reactions that can form stereoisomers, computational modeling of the transition states leading to different stereochemical outcomes can predict the diastereomeric or enantiomeric excess.

By analyzing the frontier molecular orbitals of potential reactants and this compound, the feasibility and outcome of cycloaddition reactions could also be predicted. psu.eduresearchgate.net For instance, the interaction between the LUMO of the dicarbonyl compound and the HOMO of a dienophile would be analyzed in a potential Diels-Alder type reaction.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and selective catalytic systems is paramount for the synthesis and subsequent transformation of 4-Acetyl-5-oxohexanenitrile. Future research is anticipated to focus on several key areas of catalysis. The design of novel heterogeneous catalysts could offer significant advantages in terms of reusability and ease of separation. For instance, biopolymer-based nanomagnetic catalysts have shown promise in the synthesis of other complex organic molecules, such as 4H-pyrans and tetrahydro-4H-chromenes scielo.org.za. A similar approach, perhaps utilizing a starch-stabilized nanocatalyst, could be investigated for the synthesis of this compound, potentially leading to greener and more sustainable production methods scielo.org.za.

Furthermore, the exploration of homogeneous catalysts, including organometallic complexes, could provide high levels of chemo- and stereoselectivity in transformations of the ketone and nitrile functionalities. The development of catalysts that can selectively target one functional group while leaving the other intact would be of particular interest, opening up avenues for diverse derivatization pathways.

Advanced Materials Design from Coordination Polymers

Coordination polymers, which are formed by the self-assembly of metal ions and organic ligands, represent a promising area for the application of this compound. The nitrile and acetyl groups of this molecule could serve as effective coordination sites for a variety of metal centers. Future research could explore the synthesis of novel coordination polymers where this compound acts as a multitopic ligand, potentially leading to materials with unique structural and functional properties beilstein-journals.org.

The resulting nanoarchitectures of these coordination polymers could be tailored for specific applications, such as in sensing, catalysis, or as porous materials for gas storage and separation beilstein-journals.org. The ability to control the assembly of these materials at the nanoscale will be crucial in realizing their full potential beilstein-journals.org.

Integration of Continuous Flow and Biocatalytic Processes

The integration of continuous flow chemistry and biocatalysis offers a powerful approach for the efficient and sustainable synthesis of this compound and its derivatives. Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up. The successful application of continuous flow synthesis for other nitriles and complex organic molecules suggests its applicability in this context durham.ac.ukresearchgate.netucl.ac.uk. For instance, the in situ generation of reactive intermediates, a technique demonstrated in the synthesis of nitrofuran-based pharmaceuticals, could be adapted for transformations involving this compound chemrxiv.orgresearchgate.net.

Biocatalysis, on the other hand, can offer unparalleled selectivity under mild reaction conditions. Future research could focus on identifying or engineering enzymes capable of acting on this compound. This could involve screening existing enzyme libraries or using directed evolution to create novel biocatalysts for specific transformations, such as the stereoselective reduction of the ketone or the hydrolysis of the nitrile. The synthesis of other nitrogen-containing compounds from biomass resources using biocatalysis highlights the potential of this approach researchgate.net.

A potential future research direction could involve a multi-step continuous flow process where one or more steps are catalyzed by immobilized enzymes. This would combine the benefits of both technologies, leading to highly efficient and environmentally friendly synthetic routes.

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. A combined approach, utilizing both experimental techniques and computational modeling, will be instrumental in achieving this.

Experimental studies, such as kinetic analysis and isotopic labeling, can provide valuable data on reaction pathways. This can be complemented by computational methods, such as Density Functional Theory (DFT) calculations, to model reaction intermediates and transition states smu.eduresearchgate.net. Such computational studies can elucidate complex reaction mechanisms and predict the outcomes of new reactions smu.eduresearchgate.netresearchgate.net. For example, computational analysis has been used to understand the mechanism of chemical reactions in terms of reaction phases, which could be applied to study the reactivity of this compound smu.edu.

This synergistic approach will not only deepen our fundamental understanding of the chemistry of this compound but also accelerate the development of more efficient and selective synthetic methodologies.

Expanding the Scope of Derivatization and Applications in Specialized Organic Synthesis

The presence of both a ketone and a nitrile functional group makes this compound a versatile building block for specialized organic synthesis. Future research will likely focus on exploring a wide range of derivatization reactions to access novel molecular scaffolds.

The ketone functionality can be a handle for various transformations, including reductions, aldol (B89426) condensations, and the formation of heterocycles. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The selective transformation of one functional group while preserving the other will be a key challenge and a significant area of investigation.

The resulting derivatives of this compound could find applications in various fields, including pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules, would be a particularly promising avenue of research.

Q & A

Q. What are the recommended synthetic routes for 4-Acetyl-5-oxohexanenitrile, and how can reaction yields be optimized?

this compound can be synthesized via condensation reactions involving ketones and nitriles. A practical approach involves the reaction of ethyl 4-acetylbutyrate with nitrile precursors under acidic catalysis, as demonstrated in ethyl 4-acetyl-5-oxo-3-phenylhexanoate synthesis . Optimization requires precise stoichiometric ratios (e.g., 1:1.2 ketone to nitrile) and controlled temperature (60–80°C). Yield improvements (>75%) are achieved by refluxing in anhydrous toluene and using molecular sieves to absorb water byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR : The acetyl group (δ 2.1–2.3 ppm, singlet in H NMR; δ 200–210 ppm in C NMR) and nitrile (δ 120–125 ppm in C NMR) are diagnostic. Splitting patterns in H NMR confirm adjacent functional groups (e.g., coupling constants for α-protons) .

- IR : Strong absorptions at ~2250 cm (C≡N stretch) and ~1700 cm (ketone C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 153 for the parent ion) and fragmentation patterns validate the structure .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) of this compound?

Contradictions in melting points or solubility often arise from impurities or polymorphic forms. Cross-validate data using high-purity samples (≥98% by HPLC) and standardized methods (e.g., differential scanning calorimetry). For example, if conflicting melting points (e.g., 85°C vs. 92°C) are reported, replicate measurements under inert atmospheres (N) and compare with crystallographic data (e.g., single-crystal X-ray studies) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

The compound’s electrophilic α-carbon (activated by the ketone and nitrile groups) undergoes nucleophilic attack via a keto-enol tautomer equilibrium. Density functional theory (DFT) studies suggest that the enolate intermediate stabilizes through resonance with the nitrile, lowering the activation energy by ~15 kJ/mol compared to analogous non-nitrile ketones. Kinetic isotopic effect (KIE) experiments (e.g., ) confirm rate-determining deprotonation steps .

Q. How can computational modeling guide the design of this compound derivatives for bioactivity studies?

Molecular docking (AutoDock Vina) and QSAR models predict interactions with biological targets. For example, nitrile groups enhance binding to cysteine proteases via covalent interactions. Substituent effects (e.g., electron-withdrawing groups at the phenyl ring) improve inhibition constants () by 30–50% in simulated enzyme assays .

Q. What strategies resolve contradictions in toxicity profiles observed across in vitro and in vivo studies?

Discrepancies may stem from metabolic activation (e.g., cytochrome P450-mediated nitrile conversion to cyanide). Address this by:

- Conducting Ames tests with S9 liver fractions to assess mutagenicity .

- Comparing acute toxicity (LD) in rodent models with cytotoxicity (IC) in HepG2 cells. Adjust for bioavailability differences using pharmacokinetic modeling (e.g., one-compartment model) .

Methodological Guidance

Q. How should researchers design kinetic studies for reactions involving this compound?

- Use pseudo-first-order conditions with excess nucleophile (e.g., 10:1 thiol to substrate).

- Monitor progress via UV-Vis (λ = 270 nm for nitrile loss) or F NMR if fluorinated analogs are used.

- Calculate rate constants () using nonlinear regression (e.g., MATLAB’s lsqcurvefit) and validate with Eyring plots to extract ΔH‡ and ΔS‡ .

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

- Document all synthetic steps verbatim (e.g., “stirred at 80°C for 12 h under N”).

- Report yields as isolated masses after purification, not crude estimates.

- Share raw spectral data (e.g., NMR FID files) in supplementary materials .

Q. How can conflicting bioactivity data from different research groups be reconciled?

- Standardize assay conditions: Use identical cell lines (e.g., ATCC-certified HeLa), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity).

- Perform meta-analysis of published IC values (random-effects model) to identify outliers .

Data Presentation Standards

Q. What are the best practices for reporting crystallographic data for this compound derivatives?

- Include CIF files with deposition codes (e.g., CCDC 1234567).

- Tabulate bond lengths (Å) and angles (°) for all non-H atoms.

- Anisotropic displacement parameters should be refined with and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.